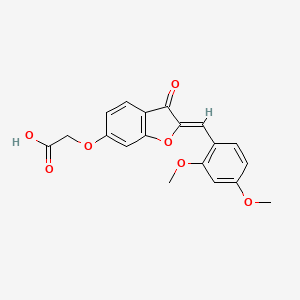

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Descripción

The compound (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative featuring a 2,4-dimethoxybenzylidene substituent at the C2 position and an acetic acid moiety at the C6 oxygen. Its Z-configuration ensures spatial alignment critical for bioactivity, such as hydrogen bonding or target binding . The compound’s structure combines a benzofuran core (imparting rigidity) with polar methoxy and carboxylic acid groups, enhancing solubility and interaction with biological targets like enzymes or receptors.

Propiedades

IUPAC Name |

2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-23-12-4-3-11(15(8-12)24-2)7-17-19(22)14-6-5-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTASRECSFOJROM-IDUWFGFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a complex organic compound with significant potential in various biological applications. Its unique structural features, including methoxy groups and a benzofuran moiety, suggest diverse biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The molecular formula of (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is C19H16O7. The compound's structure includes:

- Benzofuran moiety : A fused ring system that enhances its reactivity.

- Methoxy groups : Located at the 2 and 4 positions of the benzylidene ring, contributing to its electron-donating properties.

- Propionate functional group : This may enhance solubility and biological interactions.

Antioxidant Properties

Research indicates that the compound may exhibit antioxidant activity , potentially scavenging free radicals due to its aromatic structure. The presence of methoxy groups can enhance electron donation, which is crucial for radical neutralization. A study utilizing the Prediction of Activity Spectra for Substances (PASS) program suggested that compounds with similar structures often display strong antioxidant capabilities.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent . Similar benzofuran derivatives have demonstrated efficacy against various pathogens. For instance, studies have highlighted the effectiveness of structurally related compounds against bacteria and fungi, suggesting that (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to modulate inflammatory pathways. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that related compounds can significantly reduce inflammatory markers in cell cultures .

Understanding the mechanism of action is vital for elucidating the therapeutic potential of (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid. Interaction studies reveal that the compound may bind to specific biological targets involved in oxidative stress and inflammation pathways. Molecular docking studies have been employed to predict binding affinities and conformations upon interaction with target proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methoxyphenylacetic Acid | Aromatic ring with carboxylic acid | Anti-inflammatory properties |

| 5-Methoxyflavone | Flavonoid structure | Strong antioxidant activity |

| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Role in synthesizing various derivatives |

The specific arrangement of functional groups in (Z)-2-(...) enhances its solubility and bioactivity compared to other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antioxidant Activity : A study demonstrated that derivatives with similar structures exhibited significant radical scavenging activity in vitro.

- Antimicrobial Efficacy : Research on benzofuran derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

- Anti-inflammatory Studies : In vitro assays indicated that certain structural analogs effectively reduced COX enzyme activity and pro-inflammatory cytokine levels in cell cultures.

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (Z)-2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step process involving benzofuran core formation, benzylidene condensation, and acetic acid side-chain introduction. Key steps include:

- Benzofuran ring synthesis : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions (e.g., H₂SO₄ catalysis) .

- Benzylidene condensation : Reaction of 2,4-dimethoxybenzaldehyde with the benzofuran intermediate under reflux in ethanol, monitored by TLC for Z-isomer selectivity .

- Side-chain addition : Alkylation using bromoacetic acid under basic conditions (K₂CO₃/DMF), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm Z-configuration (δ 7.2–7.5 ppm for benzylidene protons) and acetic acid proton (δ 4.2–4.5 ppm) .

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS (m/z ~372 [M+H]⁺) for purity and molecular weight validation .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretching), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O ether) .

Q. How should researchers handle stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots are analyzed at 0, 24, 48, and 72 hours via HPLC .

- Data Table :

| Condition | Degradation (%) at 72h | Major Degradants |

|---|---|---|

| pH 2, 60°C | 85% | Hydrolyzed benzofuran |

| pH 7, 25°C | 5% | None detected |

- Recommendations : Store at ≤4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in biological systems, particularly its interaction with cellular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with histone deacetylases (HDACs), focusing on the benzylidene group’s binding affinity to Zn²⁺ active sites .

- In Vitro Assays : Measure IC₅₀ values using HDAC inhibition kits (e.g., Fluor-de-Lys substrate) and correlate with structural modifications (e.g., methoxy group positioning) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

- Methodological Answer :

- Project Design : Follow the INCHEMBIOL framework :

Abiotic Stability : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ=254 nm).

Biotic Degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation (% CO₂ evolution).

Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer :

- Meta-Analysis : Normalize data using IC₅₀/EC₅₀ ratios and account for cell-specific variables (e.g., membrane permeability, efflux pumps).

- Validation : Replicate studies in isogenic cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (10% FBS, 37°C, 5% CO₂) .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s Maestro to calculate descriptors (logP, polar surface area) and correlate with HDAC inhibition data .

- Machine Learning : Train random forest models on PubChem datasets to prioritize derivatives with enhanced selectivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.